molecular formula C18H25NO2 B2652484 (3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid CAS No. 2044706-19-4

(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid

Cat. No.: B2652484
CAS No.: 2044706-19-4
M. Wt: 287.403
InChI Key: USKGKXAHORNYCA-DLBZAZTESA-N
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Description

(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid is a chiral compound with a unique structure that includes a benzyl group, a cyclohexyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various protecting groups to ensure the selectivity of the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl groups using reagents like sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral pyrrolidine derivatives, such as (3S,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid and (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid.

Uniqueness

What sets (3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid apart is its cyclohexyl group, which imparts unique steric and electronic properties. This makes the compound particularly useful in applications where specific spatial arrangements and interactions are crucial.

Properties

IUPAC Name

(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1,3-4,7-8,15-17H,2,5-6,9-13H2,(H,20,21)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKGKXAHORNYCA-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CN(CC2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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